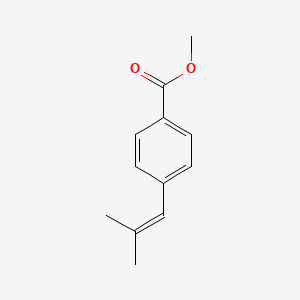
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester
Vue d'ensemble
Description
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester is an organic compound that belongs to the class of benzoates. It is characterized by a benzoate group attached to a methyl group and a 2-methylprop-1-en-1-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester typically involves the esterification of 4-(2-methylprop-1-en-1-yl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-methylprop-1-en-1-yl)-benzoic acid.
Reduction: Formation of 4-(2-methylprop-1-en-1-yl)-benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(2-methyl-1-propen-1-yl)-, methyl ester: Similar in structure but with different functional groups.
Ethyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with an ethyl group instead of a methyl group.
Propyl 4-(2-methylprop-1-en-1-yl)-benzoate: Similar ester compound with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various applications.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
methyl 4-(2-methylprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-10-4-6-11(7-5-10)12(13)14-3/h4-8H,1-3H3 |
Clé InChI |
SMGICHHJAVRSPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)C(=O)OC)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













